molecular formula C9H8N2O4 B11477649 3-(4-Hydroxy-3-nitrophenoxy)propanenitrile

3-(4-Hydroxy-3-nitrophenoxy)propanenitrile

Cat. No.: B11477649
M. Wt: 208.17 g/mol
InChI Key: JRKINWNJNKJUCY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-nitrophenoxy)propanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitro group, and a nitrile group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-nitrophenoxy)propanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a phenol derivative reacts with a nitrile compound under basic conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-nitrophenoxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxy-3-nitrophenyl)propanal.

    Reduction: Formation of 3-(4-Amino-3-hydroxyphenoxy)propanenitrile.

    Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Hydroxy-3-nitrophenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-nitrophenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-methylene-3-(4-nitrophenyl)propanenitrile: Contains a methylene group, which alters its reactivity and biological activity.

Uniqueness

3-(4-Hydroxy-3-nitrophenoxy)propanenitrile is unique due to the presence of both hydroxy and nitro groups on the phenoxy ring, which provides a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

3-(4-hydroxy-3-nitrophenoxy)propanenitrile

InChI

InChI=1S/C9H8N2O4/c10-4-1-5-15-7-2-3-9(12)8(6-7)11(13)14/h2-3,6,12H,1,5H2

InChI Key

JRKINWNJNKJUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCC#N)[N+](=O)[O-])O

Origin of Product

United States

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